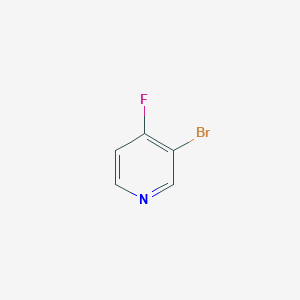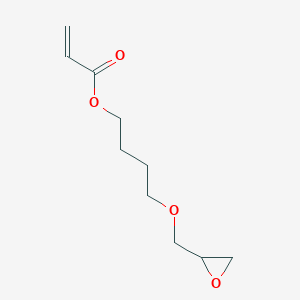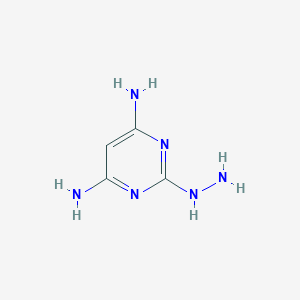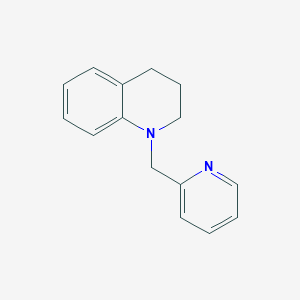
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline, also known as P2Q, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. P2Q belongs to the class of quinolines, which are known for their diverse biological activities. In recent years, P2Q has been studied extensively for its potential to treat various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline involves the activation of the mitochondrial apoptotic pathway in cancer cells. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been found to have several biochemical and physiological effects. In cancer cells, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces apoptosis and inhibits cell migration and invasion. In the brain, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its ability to modulate multiple signaling pathways. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments is its potential toxicity, which may limit its clinical application. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects.
Orientations Futures
There are several future directions for research on 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline. One area of interest is the development of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline derivatives with improved potency and selectivity for specific cancer types. Another direction is the investigation of the potential of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to understand the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects, which will be important for its clinical development.
Méthodes De Synthèse
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline can be synthesized by a variety of methods, including the condensation of 2-pyridinemethanol with 3,4-dihydroquinoline-2(1H)-one in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-pyridinemethanol with 3,4-dihydroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess potent anti-cancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has been found to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
121278-71-5 |
|---|---|
Nom du produit |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14/h1-4,6,8-10H,5,7,11-12H2 |
Clé InChI |
QDWJBPBGGOYDGA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
Synonymes |
QUINOLINE, 1,2,3,4-TETRAHYDRO-1-(2-PYRIDINYLMETHYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



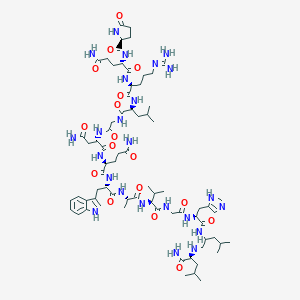
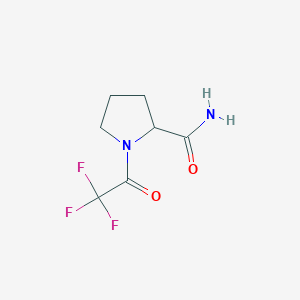
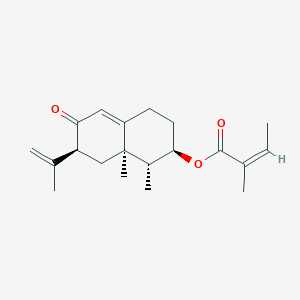
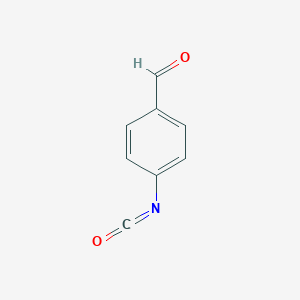
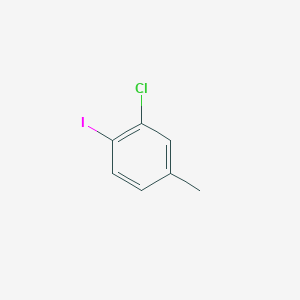
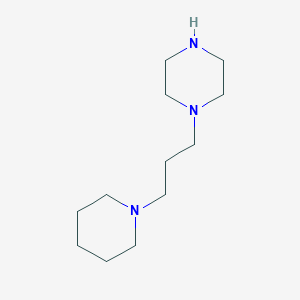
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

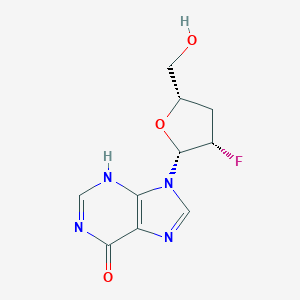
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
